molecular formula C12H14N2O5 B3057198 Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate CAS No. 77421-68-2

Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate

Cat. No. B3057198
CAS RN: 77421-68-2
M. Wt: 266.25 g/mol
InChI Key: QIDSTUDQCSMSKL-VHSXEESVSA-N
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Description

Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It consists of a deoxyribose sugar (a pentose) linked to the pyrimidine base thymine . In DNA, thymidine pairs with deoxyadenosine (A) in the double-stranded helix. It plays a crucial role in DNA replication and cell division. Although RNA contains uridine (uracil joined to ribose), thymidine is almost exclusively found in DNA .

Synthesis Analysis

The synthesis of thymidine involves the condensation of deoxyribose with thymine. Various phosphorylation steps yield dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for di- and tri-phosphates, respectively). The stability of deoxythymidine under standard conditions is high .

Molecular Structure Analysis

Deoxythymidine has a molecular formula of C10H14N2O5 . It exists as small white crystals or a white crystalline powder. The melting point is 185°C . The nucleoside consists of deoxyribose linked to the pyrimidine base thymine .

Chemical Reactions Analysis

Thymidine participates in various biochemical reactions, including DNA replication, repair, and transcription. It serves as a substrate for DNA polymerases during replication. Additionally, it can be modified by enzymes to form other nucleosides or incorporated into DNA during synthesis .

Mechanism of Action

Thymidine is essential for DNA synthesis. During cell division, it pairs with adenine (A) to form the complementary base pair. This pairing ensures accurate replication of genetic information. Thymidine analogs, such as AZT (azidothymidine), have been used in antiretroviral therapy for HIV .

  • Physical and Chemical Properties Analysis

    • Toxicity : Non-toxic; naturally occurring in living organisms and DNA viruses
  • properties

    IUPAC Name

    [(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H14N2O5/c1-7-5-14(12(17)13-11(7)16)10-4-3-9(19-10)6-18-8(2)15/h3-5,9-10H,6H2,1-2H3,(H,13,16,17)/t9-,10+/m0/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QIDSTUDQCSMSKL-VHSXEESVSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H14N2O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30228139
    Record name Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30228139
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    266.25 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate

    CAS RN

    77421-68-2
    Record name Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077421682
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30228139
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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